P2Y6 Receptor Agonist Potency: UDP Disodium Salt Hydrate EC50 Comparison with UTP and Synthetic UDP Analogs
UDP disodium salt hydrate activates the human P2Y6 receptor with EC50 = 300 nM (0.30 μM) and pEC50 = 6.52, establishing it as the endogenous reference agonist for this target . In head-to-head comparative pharmacology, UDP exhibits distinct potency differentiation from UTP (uridine 5'-triphosphate), which shows lower P2Y6 efficacy and preferentially activates P2Y2 and P2Y4 receptors [1]. Among synthetic UDP analogs, the boranophosphate derivative 5-OMe-UDP(α-B) (Rp isomer) achieves EC50 = 0.008 μM, representing a 37.5-fold higher potency than native UDP, while (S)-methanocarba-UDP achieves EC50 = 0.042 μM [2].
| Evidence Dimension | Human P2Y6 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | UDP disodium salt hydrate: EC50 = 300 nM (0.30 μM); pEC50 = 6.52 |
| Comparator Or Baseline | UTP: weaker P2Y6 efficacy, non-selective; 5-OMe-UDP(α-B): EC50 = 8 nM; (S)-methanocarba-UDP: EC50 = 42 nM |
| Quantified Difference | Native UDP is 37.5-fold less potent than the boranophosphate analog; 7.1-fold less potent than methanocarba-UDP |
| Conditions | Intracellular calcium mobilization assay in astrocytoma cells expressing recombinant human P2Y6 receptor |
Why This Matters
The 300 nM EC50 value defines the native physiological potency baseline against which all P2Y6-targeted agonists or antagonists must be calibrated, making UDP disodium salt hydrate the essential reference standard for P2Y6 assay validation and compound screening.
- [1] Ralevic V, Burnstock G. Receptors for purines and pyrimidines. Pharmacol Rev. 1998;50(3):413-492. View Source
- [2] Ginsburg-Shmuel S, et al. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. Bioorg Med Chem. 2012;20(15):4656-4664. View Source
